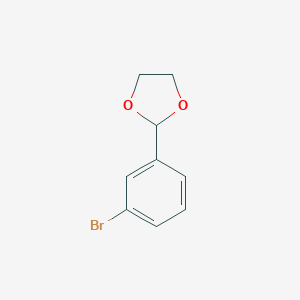

2-(3-Bromophenyl)-1,3-dioxolane

Vue d'ensemble

Description

PD-128907 est un composé utilisé dans la recherche scientifique, principalement connu pour son rôle d'agoniste puissant et sélectif des récepteurs de la dopamine D2 et D3 . Il est utilisé pour étudier les fonctions de ces récepteurs dans le cerveau, en particulier en relation avec les autorécepteurs inhibiteurs qui limitent la libération supplémentaire de dopamine . PD-128907 s'est avéré réduire la toxicité du surdosage de cocaïne dans des études animales .

Méthodes De Préparation

La synthèse de PD-128907 implique plusieurs étapes. Le composé est généralement synthétisé par une série de réactions chimiques qui comprennent la formation d'un système cyclique benzopyrano-oxazine . Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais elles impliquent généralement l'utilisation de réactifs tels que la propylamine et divers catalyseurs pour faciliter la formation de la structure moléculaire souhaitée . Les méthodes de production industrielle du PD-128907 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The bromine substituents enable SN2 and SN1 reactions :

-

Bromine replacement : Reacts with nucleophiles (e.g., amines, thiols) to form substituted phenyl derivatives.

-

Example: Reaction with Grignard reagents (e.g., RMgX) yields tertiary alcohols after hydrolysis.

-

Coupling Reactions

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids forms biaryl derivatives.

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 2-(3-Bromophenyl)-1,3-dioxolane | Pd(dba)₂/P(t-Bu)Cy₂ | α-Aryl-α,α-difluoroacetophenone | 89–95% |

Radical Reactions

-

Hydrogen Atom Transfer (HAT) : Reacts with α-bromomalonates under iridium photocatalysis to form dioxolanyl radicals, enabling conjugate addition to electron-deficient alkenes .

Oxidation and Reduction

-

Oxidation : Chromium-based oxidants (e.g., KMnO₄) cleave the dioxolane ring to regenerate 3-bromobenzaldehyde.

-

Reduction : NaBH₄ reduces the acetal to 1,3-diol derivatives.

Mechanistic Insights

-

Electrophilicity Enhancement : Bromine’s electron-withdrawing effect activates adjacent carbons for nucleophilic attack, particularly in substitution and coupling reactions .

-

Radical Pathways : Initiation via persulfate or bromide radicals facilitates HAT from the dioxolane ring, generating reactive intermediates for chain propagation .

Comparative Reactivity

The dioxolane ring’s stability and bromine’s position (meta) differentiate this compound from analogs:

Experimental Optimization

Applications De Recherche Scientifique

Synthesis and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1,3-dioxolane typically involves the reaction of 3-bromobenzaldehyde with ethylene glycol under specific conditions. The following table summarizes the reaction conditions and yields reported in literature:

| Reactants | Conditions | Yield |

|---|---|---|

| Ethylene glycol acetal + 3-bromobenzaldehyde | Dry tetrahydrofuran, -70°C | 68% |

| N-methyl-N-methoxy 4-fluorobenzamide | Added after initial reaction at -70°C | 68% in two steps |

| 4-Fluorophenol + (3-formylphenyl)boronic acid | Stirred at 25°C under O₂ atmosphere | 22% |

Organic Synthesis

This compound is primarily utilized in organic synthesis as an acetal precursor. Its bromine substituent enhances electrophilic reactivity, making it suitable for various coupling reactions. Notably, it has been employed in the synthesis of complex organic molecules through arylation processes.

- Case Study: A study demonstrated its use in synthesizing acetal derivatives by arylation of 1-benzylpiperidin-4-amine, which showed promising results in enhancing biological activity against certain targets in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for developing novel pharmaceuticals. The presence of the dioxolane ring contributes to the stability and solubility of the resulting compounds.

Mécanisme D'action

PD-128907 exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors . These receptors are involved in the regulation of dopamine release and neurotransmission in the brain . By acting as an agonist, PD-128907 stimulates these receptors, leading to a decrease in dopamine release and modulation of various neural pathways . This mechanism is particularly relevant in the context of neuropsychiatric disorders, where dysregulation of dopamine signaling is often implicated .

Comparaison Avec Des Composés Similaires

PD-128907 est souvent comparé à d'autres agonistes des récepteurs de la dopamine tels que la pramipexole, le quinerolane et le quinpirole . Bien que tous ces composés partagent la capacité d'activer les récepteurs de la dopamine, PD-128907 est unique par sa forte sélectivité pour le récepteur D3 par rapport au récepteur D2 . Cette sélectivité en fait un outil précieux pour étudier les fonctions spécifiques du récepteur D3 et son rôle dans divers processus physiologiques et pathologiques . D'autres composés similaires incluent le 7-OH-DPAT et le PF-219,061, qui ciblent également les récepteurs de la dopamine mais avec des profils de sélectivité et des propriétés pharmacologiques différents .

Activité Biologique

2-(3-Bromophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention due to its diverse biological activities. This compound features a dioxolane ring, which is known for its role in various pharmacological applications. The biological activity of 1,3-dioxolanes can vary significantly based on their substituents and structural configurations. This article synthesizes available research findings on the biological activity of this compound, emphasizing its potential antibacterial and antifungal properties.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols under acidic conditions. Various methods have been reported, including the use of catalytic montmorillonite K10 clay to facilitate the reaction. The yield and purity of the synthesized compound are critical for subsequent biological testing.

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. In a study focusing on various 1,3-dioxolane derivatives, compounds similar to this compound showed activity against several Gram-positive and Gram-negative bacteria.

- Tested Bacteria :

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds:

| Compound | MIC against S. aureus (µg/mL) | MIC against P. aeruginosa (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 625 | 1250 |

| Compound B | 1000 | 500 |

The exact MIC values for this compound are yet to be determined in specific studies but are expected to be comparable based on structural similarities.

Antifungal Activity

In addition to antibacterial properties, compounds in the dioxolane class have demonstrated antifungal activity. Notably, a study found that various dioxolanes exhibited significant antifungal effects against Candida albicans, a common fungal pathogen.

- Antifungal Activity Results :

- Most tested dioxolanes showed effective inhibition against C. albicans, with some compounds achieving MIC values lower than those for bacterial strains.

Table 2 provides an overview of antifungal activity observed in related studies:

| Compound | MIC against C. albicans (µg/mL) |

|---|---|

| This compound | TBD |

| Compound A | <100 |

| Compound B | <200 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of dioxolanes:

- Study on Antibacterial Properties :

- Antifungal Screening :

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPYKCPWNPPBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074012 | |

| Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17789-14-9 | |

| Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17789-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(m-Bromophenyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017789149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(m-bromophenyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.